6-Bromo-7-fluoro-8-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-7-fluoro-8-methylquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of quinoline derivatives, followed by methylation and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-Bromo-7-fluoro-8-methylquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of halogen atoms.
Scientific Research Applications
6-Bromo-7-fluoro-8-methylquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-8-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
6-Bromo-7-fluoro-8-methylquinolin-3-amine can be compared with other similar compounds, such as:
6-Bromo-8-fluoro-5-methylquinolin-3-amine: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and biological activity.
6-Bromo-8-fluoroquinazolin-4-amine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H8BrFN2 |
---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
6-bromo-7-fluoro-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8BrFN2/c1-5-9(12)8(11)3-6-2-7(13)4-14-10(5)6/h2-4H,13H2,1H3 |
InChI Key |
HBGHLMYWQLQZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=CC(=CN=C12)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.